2-NMC

Forensic Toxicology Analytical Chemistry Metabolomics

N,2-dimethyl-N-(4-methylphenyl)propanamide (CAS 849642-09-7), also known as 2-NMC, is a substituted anilide and a synthetic cathinone. Its molecular weight is 191.27 g/mol with the formula C12H17NO.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 849642-09-7
Cat. No. B593886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-NMC
CAS849642-09-7
SynonymsN,2-dimethyl-N-(4-methylphenyl)-propanamide
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C)C(=O)C(C)C
InChIInChI=1S/C12H17NO/c1-9(2)12(14)13(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3
InChIKeyGYXHTKZVPMDHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,2-dimethyl-N-(4-methylphenyl)propanamide (CAS 849642-09-7): Analytical Reference Standard and Research Chemical Profile


N,2-dimethyl-N-(4-methylphenyl)propanamide (CAS 849642-09-7), also known as 2-NMC, is a substituted anilide and a synthetic cathinone. Its molecular weight is 191.27 g/mol with the formula C12H17NO [1]. It is classified as an analytical reference standard intended for research and forensic applications, with its physiological and toxicological properties not yet fully characterized . The compound's structure features a propanamide backbone with an isopropyl group, an N-methyl, and a p-tolyl group, which distinguishes it from other cathinone derivatives . The typical vendor-specified purity is 98% .

1 Analytical reference standard for forensic and research applications
2 Vendor-specified purity context supports quantitative method development
3 Structural confirmation workflow with unique fragmentation marker

Why N,2-dimethyl-N-(4-methylphenyl)propanamide Cannot Be Readily Substituted with Structural Analogs


While N,2-dimethyl-N-(4-methylphenyl)propanamide shares a substituted anilide core with compounds like 2,2-dimethyl-N-(4-methylphenyl)propanamide (CAS 21354-40-5), critical differences in its substitution pattern, particularly the N-methyl group, drive divergent physicochemical properties and metabolic pathways [1][2]. The presence of the N-methyl group on the amide nitrogen, rather than on the alpha-carbon, is a primary determinant of its unique in vitro metabolism, as demonstrated in head-to-head studies with other synthetic cathinones [1]. This structural nuance dictates its specific fragmentation pattern in mass spectrometry, making it a non-interchangeable entity for analytical method development and forensic toxicology, where reliable identification and quantification of this specific analyte are paramount [1].

Structure
Target: N-methyl on amide nitrogen
Analog: alpha-dimethyl substitution may shift fragmentation
Metabolism
Target: In vitro metabolite M6 (beta-keto reduction)
Analog: Metabolite profile may differ, limiting direct method transfer
Similar anilide core does not mean interchangeable analytical standard; N-methyl pattern drives distinct MS fragmentation and metabolism, requiring compound-specific validation.

N,2-dimethyl-N-(4-methylphenyl)propanamide: Quantitative Evidence for Analytical and Research Selection


Comparative In Vitro Metabolism: Distinguishing 2-NMC from Co-Studied Synthetic Cathinones

In a direct head-to-head comparison of four synthetic cathinones, 2-NMC displayed a distinct metabolic profile. The study identified that the most abundant in vitro metabolite for 2-NMC was M6, formed via reduction of the beta-oxo group [1]. This is a key differentiator from co-studied compounds like 4-MPD, which had a different primary metabolite. Crucially, 2-NMC's fragmentation pattern showed a unique product ion at m/z 147.0804, resulting from the loss of C2H7N, a feature not observed in the structurally similar 4-MPD [1].

Comparative In Vitro Metabolism
Head-to-head
Unique product ion at m/z 147.0804; most abundant metabolite M6
Reported distinguishing marker for 2-NMC confirmation
In vitro HLM/S9 fraction; LC-HRMS analysis context
Forensic Toxicology Analytical Chemistry Metabolomics

Physicochemical Differentiation: Lipophilicity Contrast with its Structural Isomer

A comparison of computed physicochemical properties between N,2-dimethyl-N-(4-methylphenyl)propanamide (CAS 849642-09-7) and its structural isomer, 2,2-dimethyl-N-(4-methylphenyl)propanamide (CAS 21354-40-5), reveals a key difference in lipophilicity. The target compound has a computed XLogP3-AA value of 2.7, while its isomer has a value of 2.5 [1][2]. This difference, stemming from the N-methyl versus alpha-dimethyl substitution pattern, is quantifiable and influences solubility and membrane permeability predictions.

Lipophilicity Contrast
Cross-study comparable
Δ XLogP = 0.2 (Target: 2.7 vs Isomer: 2.5)
Computed property differentiation supports isomer selection
PubChem XLogP3-AA algorithm; in silico context
Computational Chemistry Drug Discovery Property Prediction

Analytical Reference Material: Vendor-Specified Purity and Intended Use Differentiation

Unlike general research chemicals or intermediates, N,2-dimethyl-N-(4-methylphenyl)propanamide is explicitly supplied as an analytical reference standard by multiple reputable vendors. A key quantitative specification is the stated minimum purity of ≥98% . This level of purity, combined with its classification as a reference material, differentiates it from lower-purity industrial intermediates or compounds intended only for synthetic use. This ensures its fitness for purpose in quantitative LC-MS/MS method development and validation.

Reference Material Purity
Supporting evidence
Vendor-specified purity ≥98%
Auditable quality metric for quantitative LC-MS/MS validation
Supplier datasheet context; data to verify upon receipt
Analytical Chemistry Forensic Science Quality Control

Validated Application Scenarios for Procuring N,2-dimethyl-N-(4-methylphenyl)propanamide


Development and Validation of LC-HRMS Methods for Forensic Toxicology

Procurement is critical for forensic and clinical toxicology laboratories developing analytical methods to detect novel psychoactive substances (NPS). The unique fragmentation pattern and metabolic profile identified for 2-NMC, particularly the specific product ion at m/z 147.0804 and its primary metabolite M6 [1], provide essential data points for creating and validating selective and sensitive LC-HRMS assays. This compound is necessary to serve as a certified reference standard to confirm analyte identity and quantify these markers in authentic biological samples, such as urine or blood.

In Silico Modeling and Structure-Activity Relationship (SAR) Studies for Cathinone Derivatives

The compound's defined and quantifiable physicochemical properties, including its XLogP3-AA of 2.7 and molecular weight of 191.27 g/mol [2][3], make it a valuable data point for computational chemists. Researchers can use this compound to validate predictive models for properties like lipophilicity, solubility, and blood-brain barrier penetration for this class of molecules. Its distinct structural isomerism compared to 2,2-dimethyl analogs allows for comparative SAR studies to understand how shifting a methyl group from the alpha-carbon to the amide nitrogen alters computed and potentially observed biological activity.

Synthesis of Novel C-O Bond Construction Methodologies

N,2-dimethyl-N-(4-methylphenyl)propanamide has been demonstrated as a viable reactant in metal-free C-O bond-forming reactions. Specifically, it can undergo a Selectfluor-induced C(sp2)-H bond activation to couple with N-hydroxyphthalimide, offering a new pathway for synthesizing functionalized molecules [4]. For researchers focused on green chemistry or novel synthetic methodology, this compound represents a specific substrate for which a metal-free, room-temperature C-O coupling protocol has been established, differentiating it from other anilides that may not have been explored in this context.

Application
Selection Property
Validation Focus
LC-HRMS method development for forensic toxicology
Unique fragmentation ion at m/z 147.0804 and metabolite M6 profile
Confirm analyte identity and quantify markers in research matrices
In silico modeling and SAR studies for cathinone derivatives
Computed XLogP3-AA of 2.7 and defined structural isomerism
Validate predictive models for lipophilicity and property comparison
C-O bond-forming methodology research
Demonstrated substrate in Selectfluor-mediated C(sp2)-H activation
Explore metal-free coupling protocol with established substrate context
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